molecular formula C22H23ClN2O3S B2733742 6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE CAS No. 867040-30-0

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2733742
CAS No.: 867040-30-0
M. Wt: 430.95
InChI Key: BUMLVDRDFQSATO-UHFFFAOYSA-N
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Description

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, methoxyphenylsulfonyl, and methylpiperidinyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines with different properties.

Scientific Research Applications

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Quinoline derivatives are known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar applications.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(3-methylpiperidin-1-yl)quinoline: Lacks the methoxyphenylsulfonyl group, which may result in different biological activity and chemical properties.

    3-((4-Methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline: Lacks the chloro group, potentially affecting its reactivity and interactions with molecular targets.

    6-Chloro-3-((4-methoxyphenyl)sulfonyl)quinoline: Lacks the methylpiperidinyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-15-4-3-11-25(14-15)22-19-12-16(23)5-10-20(19)24-13-21(22)29(26,27)18-8-6-17(28-2)7-9-18/h5-10,12-13,15H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMLVDRDFQSATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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